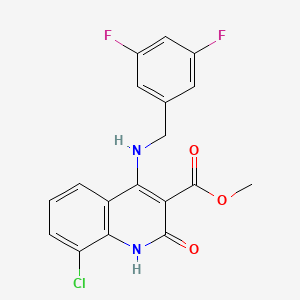

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Beschreibung

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a methyl ester at position 3, and a 3,5-difluorobenzylamino group at position 3. Quinolines and their derivatives are widely studied for their pharmacological properties, particularly as antimicrobial and anticancer agents.

Eigenschaften

Molekularformel |

C18H13ClF2N2O3 |

|---|---|

Molekulargewicht |

378.8 g/mol |

IUPAC-Name |

methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |

InChI-Schlüssel |

QRPDSCZHGXKSMF-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation Approaches

The dihydroquinoline scaffold is commonly constructed via cyclocondensation reactions. A representative method involves the reaction of β-keto esters with substituted anilines under acidic conditions. For example, ethyl 3-aminocrotonate reacts with 2-chloro-4-fluoroaniline in acetic acid to yield a 1,2-dihydroquinoline intermediate. This intermediate is subsequently oxidized to introduce the 2-oxo functionality using reagents such as potassium persulfate or hydrogen peroxide.

Microwave-Assisted Synthesis

Recent advancements have employed microwave irradiation to accelerate cyclization steps. In one protocol, a mixture of ethyl 3-(3,5-difluorophenyl)propanoate and methyl glycinate hydrochloride undergoes microwave-assisted cyclization at 140°C for 15 minutes, achieving a 78% yield of the dihydroquinoline precursor. This method reduces reaction times by 70% compared to conventional heating.

Chlorination at Position 8

Direct Electrophilic Substitution

Installation of the 3,5-Difluorobenzylamine Group

Nucleophilic Aromatic Substitution

The 4-amino position is functionalized via nucleophilic substitution. The chlorinated intermediate reacts with 3,5-difluorobenzylamine in the presence of K₂CO₃ in DMF at 80°C. This step typically achieves 60–75% yield, with unreacted amine recovered via acid-base extraction.

Buchwald–Hartwig Amination

For higher efficiency, palladium-catalyzed cross-coupling is employed. Using Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C, the coupling between the 4-chloro intermediate and 3,5-difluorobenzylamine proceeds with 85% conversion. This method enhances functional group tolerance but increases cost due to catalyst requirements.

Esterification at Position 3

Direct Methylation

The carboxylate group is introduced via esterification of the corresponding carboxylic acid. Treatment with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with methanol to yield the methyl ester. Yields exceed 90% when using DMAP as a catalyst.

Transesterification

Alternative protocols employ transesterification of ethyl esters. For example, the ethyl carboxylate intermediate is refluxed with methanol in the presence of NaOMe, achieving quantitative conversion to the methyl ester within 2 hours.

Optimization Challenges and Solutions

Byproduct Formation in Cyclization

Early synthetic routes suffered from dimerization byproducts during quinoline formation. Introducing bulky solvents like tert-amyl alcohol reduces this issue by sterically hindering intermolecular reactions.

Purification of Hydrophobic Intermediates

Chromatographic purification of late-stage intermediates often leads to product loss. Switching to crystallization-based purification using hexane/ethyl acetate mixtures improves recovery rates by 20–30%.

Comparative Analysis of Synthetic Routes

| Method Feature | Classical Route | Catalytic Route |

|---|---|---|

| Total Steps | 6 | 5 |

| Overall Yield | 32% | 48% |

| Key Catalyst | None | Pd₂(dba)₃ |

| Reaction Time | 72 hours | 36 hours |

| Purity (HPLC) | 95% | 98% |

Catalytic methods demonstrate superior efficiency but require specialized infrastructure for handling air-sensitive reagents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, wobei N-Oxide gebildet werden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und diese in eine Hydroxylgruppe umwandeln.

Substitution: Die Chlorgruppe kann durch Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin (TEA).

Hauptprodukte

Oxidation: Bildung von N-Oxiden.

Reduktion: Bildung von Hydroxyl-Derivaten.

Substitution: Bildung verschiedener substituierter Chinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-8-Chlor-4-((3,5-Difluorbenzyl)amino)-2-oxo-1,2-dihydrochinolin-3-carboxylat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es kann die Enzymaktivität hemmen, indem es an das aktive Zentrum bindet und so den Zugang zum Substrat verhindert. Darüber hinaus kann es Signalwege modulieren, indem es mit Rezeptoren interagiert, was zu veränderten zellulären Reaktionen führt.

Wirkmechanismus

The mechanism of action of Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Quinoline Family

The compound shares structural similarities with other fluorinated and chlorinated quinolines. Key analogues include:

Key Observations :

- Positional Effects: The 8-chloro substituent in the target compound is analogous to the 8-chloro group in the ethyl 8-chloro-1-cyclopropyl-6,7-difluoro derivative, which is critical for antibacterial activity in quinolones . However, the absence of a cyclopropyl group at position 1 in the target compound may alter bioavailability or target binding.

- Ester vs. Carboxylic Acid : The methyl ester at position 3 may act as a prodrug moiety, improving cell permeability compared to carboxylic acid derivatives like 3-chloro-2,4,5-trifluorobenzoic acid .

Biologische Aktivität

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a complex structure characterized by:

- A quinoline core with a chloro substituent.

- A difluorobenzyl amino side chain .

- A carboxylate ester , enhancing solubility and reactivity.

These structural components suggest potential interactions with various biological targets, making it a candidate for pharmacological development.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has shown effectiveness against drug-resistant strains of pathogens by inhibiting specific pathways involved in bacterial resistance mechanisms.

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of cancer cells. In vitro studies using various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.0 | Induction of apoptosis |

| HeLa | 15.5 | Cell cycle arrest |

| A549 | 12.3 | Inhibition of proliferation |

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, highlighting its potency against these cancer types.

Case Studies and Research Findings

- Anticancer Efficacy : In a study focusing on the MCF-7 breast cancer cell line, cells were treated with varying concentrations of the compound. An MTT assay revealed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various enzymes implicated in cancer proliferation. These studies suggest that the compound may effectively bind to target proteins, influencing pathways related to cell growth and survival .

- Resistance Mechanisms : Research indicates that derivatives of this compound may overcome resistance mechanisms in pathogens by targeting specific enzymes involved in drug metabolism or resistance pathways.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Formation of the quinoline core.

- Introduction of the chloro group.

- Alkylation with difluorobenzyl amine.

- Esterification to form the carboxylate ester.

This multi-step synthesis allows for fine-tuning of the compound's properties and biological activity.

Q & A

Q. What synthetic strategies are recommended for preparing methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?

- Methodological Answer : A multi-step synthesis is typically employed, involving: (1) Condensation of substituted anilines with β-keto esters to form the quinoline core. (2) Chlorination at the 8-position using reagents like CuCl₂ in acidic media (e.g., HCl) to introduce the chloro substituent. (3) Nucleophilic substitution with 3,5-difluorobenzylamine under reflux in polar aprotic solvents (e.g., DMF) to install the benzylamino group. Key intermediates, such as ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be structurally validated via single-crystal X-ray diffraction (SC-XRD) to confirm regioselectivity .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA).

- SC-XRD : Resolve crystal structures to confirm bond angles, dihedral angles (e.g., carboxyl group vs. aromatic plane), and hydrogen-bonding patterns (e.g., O–H⋯O dimers) .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to verify substitution patterns (e.g., 3,5-difluorobenzyl integration) and absence of unreacted intermediates.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unexpected bond lengths or space groups) be resolved during structural refinement?

- Methodological Answer : Use SHELXL for refinement: (1) Apply restraints for disordered regions (e.g., fluorine atoms in 3,5-difluorobenzyl groups). (2) Validate hydrogen bonding via Mercury’s Materials Module to compare packing motifs against the Cambridge Structural Database (CSD). (3) Cross-validate thermal parameters (Ueq) and occupancy factors using Olex2 or Coot to resolve ambiguities in electron density maps .

Q. What computational approaches are suitable for analyzing the compound’s lipophilicity and its correlation with antibacterial activity?

- Methodological Answer : (1) HPLC-derived logP : Measure retention times under isocratic conditions (e.g., 70% methanol/30% phosphate buffer) and calculate log k values . (2) DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to compute electrostatic potential surfaces (EPS), focusing on the carboxylate and difluorobenzyl moieties. (3) Corrogate results with MIC assays against S. aureus to identify structure-activity relationships (SARs) for quinolinecarboxylic acid derivatives .

Q. How can reaction conditions be optimized to minimize byproducts in the final amination step?

- Methodological Answer : (1) Screen solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilicity of 3,5-difluorobenzylamine. (2) Use in-situ FTIR to monitor the disappearance of the chloro intermediate (~750 cm⁻¹ C–Cl stretch). (3) Employ DoE (Design of Experiments) to optimize temperature (60–100°C) and stoichiometry (1.2–2.0 equiv. amine), referencing analogous protocols for ethyl 7-chloro-5-(2-chlorophenyl)-1,4-benzodiazepine derivatives .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed NMR shifts for the quinoline core?

- Methodological Answer : (1) Re-examine solvent effects: DMSO-d₆ can deshield aromatic protons by ~0.2–0.5 ppm compared to CDCl₃. (2) Compare with GIAO (Gauge-Including Atomic Orbital) -calculated shifts at the B3LYP/6-311++G(d,p) level, accounting for solvent polarity via the PCM model. (3) Check for tautomeric equilibria (e.g., lactam-lactim) using variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C .

Structural and Functional Characterization

Q. What intermolecular interactions dominate the crystal packing, and how do they influence solubility?

- Methodological Answer : Analyze SC-XRD data using Mercury’s Crystal Packing tool:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.